N-[2-(benzyloxy)phenyl]-2-bromobenzamide
Description
N-[2-(Benzyloxy)phenyl]-2-bromobenzamide is a halogenated benzamide derivative characterized by a benzyloxy-substituted phenyl ring linked to a brominated benzamide moiety. Its molecular formula is C₂₀H₁₆BrNO₂ (molecular weight: 382.25 g/mol). The compound combines a bromine atom (electron-withdrawing group) and a benzyloxy group (electron-donating group), which influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-bromo-N-(2-phenylmethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2/c21-17-11-5-4-10-16(17)20(23)22-18-12-6-7-13-19(18)24-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDNKWQRZXGLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Reactivity and Bioactivity
Halogen Variations
- Bromine vs.
- Trifluoromethyl Groups : Compounds like N-(4-bromophenyl)-4-trifluoromethylbenzamide exhibit enhanced metabolic stability due to the electron-withdrawing nature of CF₃, reducing oxidative degradation .
Heterocyclic Modifications
- Benzoxazole Moieties : The incorporation of a benzoxazole ring (e.g., in ) introduces rigidity and π-stacking capabilities, which are critical for targeting ATP-binding sites in kinases.
Functional Group Positioning
- Benzyloxy vs.
Q & A
Q. Basic
- 1H NMR : Key signals include aromatic protons (δ 6.8–8.0 ppm), benzyloxy CH2 (δ 4.9–5.1 ppm), and amide NH (δ 10–11 ppm) .
- IR Spectroscopy : Strong absorption at ~1650–1680 cm⁻¹ confirms the amide C=O stretch .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 384–386 for [M+H]+) validate the molecular formula .
How does the position of the benzyloxy group influence biological activity?
Advanced
Substituent position impacts steric and electronic interactions with biological targets. For example:
- 2-Substitution : Enhances binding to hydrophobic pockets in enzymes (e.g., Wnt pathway inhibitors) due to proximity to the amide group .
- 4-Substitution : May reduce activity due to altered electronic effects or steric hindrance, as seen in analogs like N-[4-(benzyloxy)phenyl]-2-bromoacetamide .
Comparative studies using isomeric analogs and docking simulations are critical to elucidate structure-activity relationships .
What biological assays are commonly used to evaluate this compound’s activity?
Q. Basic
- Antiproliferative assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based substrates .
- Antimicrobial testing : Disk diffusion or MIC assays against Gram-positive/negative bacteria .
How can discrepancies in biological activity data across studies be resolved?
Advanced
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and use reference compounds.
- Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting results .
- Orthogonal assays : Confirm activity using multiple methods (e.g., fluorescence polarization and SPR for binding studies) .
What purification techniques are effective post-synthesis?
Q. Basic
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7 ratio) separates unreacted starting materials .
- Recrystallization : Methanol/water mixtures yield high-purity crystals (e.g., 99% purity for similar benzamides) .
Which computational methods predict interactions with biological targets?
Q. Advanced
- Molecular docking : Tools like AutoDock Vina model binding poses using crystallographic data (e.g., PDB ID 1T46 for kinase targets) .
- Molecular Dynamics (MD) : AMBER or GROMACS simulate stability of ligand-protein complexes over 100-ns trajectories .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
How does the bromine atom impact reactivity in further derivatization?
Advanced
The bromine at the 2-position enables:
- Nucleophilic substitution : Reactions with amines or thiols under Pd-catalyzed conditions (e.g., Buchwald-Hartwig amination) .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups .
- Reduction : LiAlH4 reduces the amide to amine, though this may require protecting the benzyloxy group .
What strategies mitigate decomposition during storage?
Q. Advanced
- Light-sensitive storage : Use amber vials to prevent photodegradation of the bromine and benzyloxy groups.
- Desiccants : Store under anhydrous conditions (e.g., silica gel) to avoid hydrolysis of the amide bond .
- Low-temperature : Freeze at -20°C in inert solvents (e.g., DMSO-d6) for long-term stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
